molecular formula C19H17BF5P B3003833 (Fluoromethyl)triphenylphosphonium tetrafluoroborate CAS No. 96385-23-8

(Fluoromethyl)triphenylphosphonium tetrafluoroborate

Cat. No.: B3003833
CAS No.: 96385-23-8
M. Wt: 382.12
InChI Key: OTWRLIQGHGHSEI-UHFFFAOYSA-N
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Description

(Fluoromethyl)triphenylphosphonium tetrafluoroborate is a useful research compound. Its molecular formula is C19H17BF5P and its molecular weight is 382.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stabilization in Organic Chemistry

  • The synthesis of (cycloheptatrienylmethyl)triphenylphosphonium tetrafluoroborates has been reported, demonstrating little ylidic character in the resulting compound (Cavicchio, Gaudiano, & Ponti, 1980).

Radical-mediated Reactions

  • A study details the radical-mediated addition of triphenylphosphonium tetrafluoroborate to olefins, showcasing its effectiveness as a Z-selective Wittig olefination reagent (Daeffler & Grubbs, 2011).

Medical Imaging and Mitochondrial Dysfunction

  • Research has developed (4-[18F]fluorophenyl) triphenylphosphonium as a PET radioligand for in vivo molecular imaging of mitochondrial dysfunction, highlighting its potential use in diagnosing diseases related to mitochondrial abnormalities (Cheng, Subbarayan, Chen, & Gambhir, 2005).

C-H Fluoromethylation

  • A method for the regioselective C-H fluoromethylation of heteroaryl N-oxides with (fluoromethyl)triphenylphosphonium iodide has been presented, extending the synthetic applications of this compound (Hu, Hu, Xu, & Qing, 2021).

Myocardial Membrane Potential Imaging

  • The compound has been tested as a tracer for noninvasive PET measurement of mitochondrial membrane potential in living subjects, with implications for assessing heart failure and myocardial viability (Gurm et al., 2012).

Photoredox Systems for Catalytic Fluoromethylation

  • Research into photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds highlights the potential of such systems in the synthesis of organofluorine compounds, relevant in pharmaceutical and agrochemical fields (Koike & Akita, 2016).

Safety and Hazards

“(Fluoromethyl)triphenylphosphonium tetrafluoroborate” is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of (Fluoromethyl)triphenylphosphonium tetrafluoroborate is the estrogen receptor . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain types of cancer .

Mode of Action

This compound is a prodrug that is hydrolyzed in vivo to the active form, (fluoromethyl)triphenylphosphonium chloride . It permeates the cell membrane and binds to the estrogen receptor . This binding prevents the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase, thereby inhibiting transcription and replication . The affinity for these receptors varies depending on the type of ester group on the drug molecule .

Biochemical Pathways

The compound affects the estrogen signaling pathway . By binding to the estrogen receptor, it disrupts the normal function of the receptor, leading to changes in gene expression . This can have downstream effects on cell growth and proliferation, particularly in cells that are sensitive to estrogen, such as certain types of cancer cells .

Pharmacokinetics

As a prodrug, it is likely to be metabolized in the body to produce its active form

Result of Action

The binding of this compound to the estrogen receptor inhibits the formation of an estrogen-receptor complex with DNA-dependent RNA polymerase . This prevents transcription and replication, which can inhibit the growth of estrogen-sensitive cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the drug. The compound should be stored under an inert atmosphere at 2-8°C to maintain its stability.

: Biosynth : Ambeed

Properties

IUPAC Name

fluoromethyl(triphenyl)phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FP.BF4/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)5/h1-15H,16H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRLIQGHGHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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